molecular formula C9H3BrClF2N B1381377 4-Bromo-1-chloro-6,8-difluoroisoquinoline CAS No. 1823513-87-6

4-Bromo-1-chloro-6,8-difluoroisoquinoline

Cat. No.: B1381377
CAS No.: 1823513-87-6
M. Wt: 278.48 g/mol
InChI Key: LIIPMUYGHDALGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-chloro-6,8-difluoroisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the isoquinoline ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-6,8-difluoroisoquinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of isoquinoline derivatives using reagents such as bromine and chlorine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired transformations .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-6,8-difluoroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

4-Bromo-1-chloro-6,8-difluoroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-6,8-difluoroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-chloro-6,8-difluoroisoquinoline is unique due to the combination of bromine, chlorine, and fluorine atoms on the isoquinoline ring. This unique substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-bromo-1-chloro-6,8-difluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrClF2N/c10-6-3-14-9(11)8-5(6)1-4(12)2-7(8)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIPMUYGHDALGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN=C2Cl)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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